molecular formula C9H7BrCl3NO B13741725 Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro- CAS No. 23543-34-2

Acetanilide, 2-bromo-N-methyl-2',4',5'-trichloro-

Cat. No.: B13741725
CAS No.: 23543-34-2
M. Wt: 331.4 g/mol
InChI Key: DLPGMQDDSGDXES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves multiple steps. One common method includes the bromination of acetanilide in the presence of acetic acid to introduce the bromine atom . The methylation and chlorination steps follow, where specific reagents and conditions are used to achieve the desired substitution pattern on the aromatic ring. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- undergoes various chemical reactions, including:

Scientific Research Applications

Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Acetanilide, 2-bromo-N-methyl-2’,4’,5’-trichloro- can be compared with other similar compounds such as:

Properties

CAS No.

23543-34-2

Molecular Formula

C9H7BrCl3NO

Molecular Weight

331.4 g/mol

IUPAC Name

2-bromo-N-methyl-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C9H7BrCl3NO/c1-14(9(15)4-10)8-3-6(12)5(11)2-7(8)13/h2-3H,4H2,1H3

InChI Key

DLPGMQDDSGDXES-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CBr

Origin of Product

United States

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